molecular formula C9H5BrCl2N2 B2613885 6-Bromo-4-chloro-2-(chloromethyl)quinazoline CAS No. 1216816-26-0

6-Bromo-4-chloro-2-(chloromethyl)quinazoline

Cat. No.: B2613885
CAS No.: 1216816-26-0
M. Wt: 291.96
InChI Key: YOIDABABTRGNNO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromo-4-chloro-2-(chloromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIDABABTRGNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(chloromethyl)quinazoline typically involves the reaction of 2-amino-5-bromo-4-chlorobenzyl chloride with formamide under anhydrous conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement reactions with amines or thiols, leading to ring expansion products. For example:

  • Reaction with primary amines :

    • Displacement of the chloromethyl group or rearrangement to form 1,4-benzodiazepine derivatives .

    • Conditions: Amines in isopropyl alcohol at 80°C under nitrogen .

Ring Expansion to Benzodiazepines

  • Mechanism : The chloromethyl group reacts with amines to form intermediates that undergo rearrangement, expanding the quinazoline ring to a seven-membered benzodiazepine .

  • Example : Reaction of 6-bromo-2-chloromethyl-4-methylquinazoline 3-oxide with amines yields diazepines .

Reaction Conditions and Yields

Reaction Type Conditions Yield Key Operations
Chlorination Phosphorus oxychloride, toluene, reflux at 115°C93%Quenching with water, neutralization
Nucleophilic Substitution Sodium hydride, THF, 0°C → rt for 18h55%Purification via chromatography
Amine Displacement Isopropyl alcohol, 80°C, N₂ atmosphere43%Microwave heating, filtration

Characterization Methods

  • IR Spectroscopy : Carbonyl bonds show stretching frequencies at 1674–1719 cm⁻¹ .

  • ¹H NMR :

    • CH₂ protons (between uracil and quinazolinone): 4.72–5.24 ppm .

    • C5 proton (quinazoline): 8.29–8.41 ppm (singlet) .

    • Uracil proton : 5.98–6.14 ppm (singlet) .

  • ¹³C NMR :

    • Carbonyl groups : 157.82–164.31 ppm .

    • CH₂ moieties : 47.57–66.4 ppm .

Biological Relevance

While the query focuses on chemical reactions, related quinazoline derivatives (e.g., 2-chloromethyl-4-anilinoquinazolines) exhibit anticancer activity in HepG2, MDA-MB-468, and HCT-116 cell lines, with IC₅₀ values ranging from 3.2–20 μM . This underscores the compound’s potential as a scaffold for drug development.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

6-Bromo-4-chloro-2-(chloromethyl)quinazoline has shown promise as a scaffold for developing new anticancer agents. Its ability to inhibit cell growth in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), positions it as a candidate for targeted cancer therapies. The mechanism often involves the inhibition of key signaling pathways mediated by receptors like the epidermal growth factor receptor (EGFR) .

2. Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism and immune regulation. For instance, a derivative bearing chloro substitution on the phenyl moiety exhibited significant DPP4 inhibitory activity, with competitive inhibition characteristics . This suggests its potential use in managing diabetes and related metabolic disorders.

3. Antimicrobial Activity

The quinazoline derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .

4. Agrochemical Applications

Beyond pharmaceuticals, this compound is also explored in agrochemical research due to its potential role as an active ingredient in pesticides or herbicides. Its structural features may contribute to herbicidal activity against specific plant species .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Properties
6-Bromo-4-chloroquinazolineLacks chloromethyl groupStrong EGFR inhibition
6-Bromo-4-methylquinazolineContains a methyl groupDifferent biological activity profiles
4-Chloro-2-(chloromethyl)quinazolineLacks bromine at position 6Different reactivity patterns
6-Bromo-4-chloro-2-(trifluoromethyl)quinazolineContains trifluoromethyl groupEnhanced lipophilicity and bioactivity

This table illustrates how variations in substituents affect the chemical behavior and biological activities of these compounds.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound derivatives exhibit potent cytotoxic effects on lung cancer cell lines (A549), with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . This highlights its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: DPP4 Inhibition

A recent study evaluated the DPP4 inhibitory activity of various quinazoline derivatives, including those based on this compound. The findings indicated that certain modifications could enhance inhibitory potency, suggesting avenues for designing more effective diabetes medications .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-(chloromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and chemical properties of quinazoline derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis:

Table 1: Substituent Positions and Electronic Effects
Compound Name Substituents Key Electronic Effects Reference
This compound Br (C6), Cl (C4), -CH₂Cl (C2) -CH₂Cl acts as a reactive leaving group; Br/Cl enhance electrophilicity.
6-Bromo-2,4-dichloroquinazoline Br (C6), Cl (C2, C4) Electron-withdrawing Cl groups increase stability; lower steric hindrance than -CH₂Cl.
6-Bromo-4-chloro-3-(4′-fluorophenyl)quinazoline Br (C6), Cl (C4), 4-fluorophenyl (C3) Fluorophenyl group introduces π-π stacking potential for biological target binding.
6-Bromo-2-chloro-8-methoxyquinazoline Br (C6), Cl (C2), -OCH₃ (C8) Methoxy group (-OCH₃) is electron-donating, altering reactivity and solubility.
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline Br (C6), Cl (C4), -CF₂H (C2) Difluoromethyl group increases lipophilicity and metabolic stability.

Physicochemical Properties

Molecular Weight and Solubility :

  • The chloromethyl group in this compound contributes to a higher molecular weight (~292.8 g/mol) compared to simpler analogues like 6-bromo-2,4-dichloroquinazoline (277.93 g/mol) .
  • Substitutents like methoxy (-OCH₃) or difluoromethyl (-CF₂H) improve solubility in polar solvents, whereas bromo/chloro groups reduce aqueous solubility .
Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Solubility (Water) Melting Point (°C)
This compound ~292.8 Low Not reported
6-Bromo-2,4-dichloroquinazoline 277.93 Slightly soluble Not reported
4-Chloro-2-(chloromethyl)quinazoline 213.06 Low Not reported

Biological Activity

6-Bromo-4-chloro-2-(chloromethyl)quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and the implications of its structural features.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is known for its diverse biological activities. The presence of bromine and chlorine substituents on the quinazoline ring enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • SW-480 (colorectal cancer)
  • MCF-7 (breast cancer)

In particular, a related compound (6n), which shares structural similarities, showed IC50 values of 5.9 µM against A549 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like cisplatin, which had an IC50 of 15.37 µM against the same cell line .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in tumorigenesis .
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through caspase activation . For instance, compound 6n was found to significantly increase early and late apoptotic cells in A549 cells in a dose-dependent manner.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune response regulation. A derivative with similar substitutions demonstrated competitive inhibition with an IC50 range of 9–30 µM against DPP-IV . The kinetic studies indicated a competitive mode of inhibition, highlighting the importance of structural modifications for enhancing inhibitory activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the role of halogen substitutions in enhancing biological activity. The presence of bromine at position 6 and chlorine at position 4 has been correlated with increased potency against cancer cell lines and improved enzyme inhibition profiles .

Case Studies

Several case studies have been conducted to evaluate the biological activities of quinazoline derivatives:

  • Cytotoxicity Evaluation : A series of quinazoline-pyrimidine hybrids were synthesized and tested for their antiproliferative effects. The most active derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins such as EGFR and DPP-IV, suggesting that modifications at specific positions can enhance binding interactions and biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-4-chloro-2-(chloromethyl)quinazoline, and how is purity confirmed?

  • Methodology : A common approach involves refluxing precursor quinazolinones with halogenating agents (e.g., POCl₃ or PCl₅) in anhydrous solvents like DMF or toluene. For example, analogous compounds (e.g., 4-chloro-2-(4-bromophenyl)quinazoline) are synthesized by reacting precursors with chlorinating agents under controlled conditions . Post-reaction, the product is precipitated using cold water and purified via recrystallization (e.g., ethanol or acetone). Purity is confirmed using TLC with cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization .
  • Key Data : Typical yields range from 70–95%, with melting points between 255–440 K depending on substituents .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm in DMSO-d₆) and carbon frameworks .
  • FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., bond angles and torsion angles in crystal lattices) .
    • Validation : Cross-referencing experimental data with computational models (e.g., DFT calculations) ensures accuracy .

Advanced Research Questions

Q. How do substituent variations at the 2- and 4- positions influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the chloromethyl group at position 2 with hydrazide or thiazole moieties to enhance antibacterial or antifungal activity. For example, 2-(chloromethyl)-3-thiazole-substituted quinazolines show improved Gram-negative bacterial inhibition .
  • In vitro assays : Screen derivatives against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
    • Key Finding : Electron-withdrawing groups (e.g., Br, Cl) at position 6 enhance stability and bioactivity by reducing electron density on the quinazoline core .

Q. What mechanistic insights explain nucleophilic substitution reactions at the 4-chloro position?

  • Methodology :

  • Kinetic Studies : Monitor reactions with amines (e.g., 1-(3-aminopropyl)imidazole) using HPLC or NMR to track intermediate formation .
  • Computational Modeling : Apply DFT to map transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways .
    • Observation : Steric hindrance from the 2-(chloromethyl) group slows substitution at position 4, favoring regioselective modifications at position 6 .

Q. How can crystallography and computational methods resolve structural ambiguities?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles to validate stereochemistry .
  • DFT Optimization : Compare experimental data with B3LYP/6-31G(d) optimized geometries to identify conformational discrepancies .
    • Application : These methods clarify tautomerism in solution (e.g., keto-enol equilibria) and predict solid-state packing efficiency .

Data Contradictions and Resolutions

  • Synthetic Yields : Yields vary significantly (70–95%) based on substituent reactivity and solvent polarity . For reproducible results, anhydrous conditions and stoichiometric excess of halogenating agents are recommended.
  • Biological Activity : While 6-bromo derivatives show antifungal activity, conflicting reports on antibacterial efficacy suggest strain-specific interactions . Validate via standardized CLSI (Clinical Laboratory Standards Institute) protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.